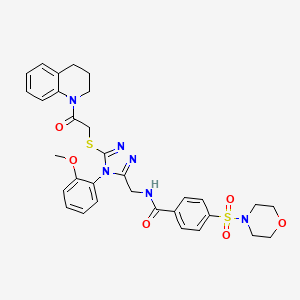

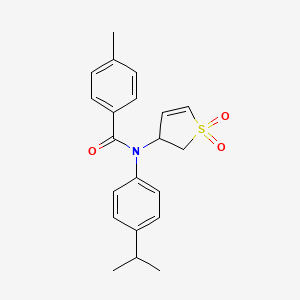

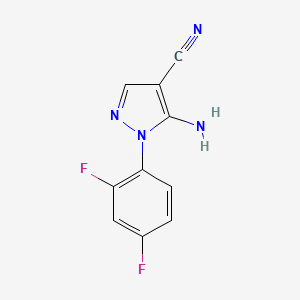

![molecular formula C18H14FN3OS B2890892 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide CAS No. 893977-44-1](/img/structure/B2890892.png)

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazoles are a class of compounds known for their diverse biological activities.

Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds such as 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles have been synthesized from 2-bromo-4-nitroimidazole via heating with substituted thiiranes and diisopropylethylamine .Scientific Research Applications

Anticancer Activity

Research has identified various compounds with structural similarities to N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide, which exhibit significant anticancer activity. For instance, derivatives of fluorobenzamides and thiazoles have been synthesized and evaluated for their effectiveness against cancer cell lines. These compounds have demonstrated potent anticancer properties at low concentrations, suggesting potential applications in the development of new cancer therapies (Hammam et al., 2005).

Anti-inflammatory and Analgesic Activities

Further studies have explored the anti-inflammatory and antinociceptive activities of thiazolo[3,2-a]pyrimidine derivatives. Compounds synthesized from 4-fluoroaniline and ethylacetoacetate have shown significant anti-inflammatory and antinociceptive effects, with lower ulcerogenic activity and higher LD50 values compared to other derivatives. This indicates their potential as safer alternatives for treating inflammation and pain (Alam et al., 2010).

Antimicrobial Properties

Research into fluorobenzamides containing thiazole and thiazolidine has unveiled promising antimicrobial analogs. These compounds have been synthesized using microwave-induced methods and demonstrated significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in the benzoyl group significantly enhances their antimicrobial efficacy, highlighting their potential use in treating microbial infections (Desai et al., 2013).

Immunoregulatory Antiinflammatory Agents

A series of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, combining structural features of anti-inflammatory and immunoregulatory drugs, have been synthesized and evaluated for their anti-inflammatory and immunoregulatory activities. These compounds exhibit a promising combination of activities, offering a novel approach to the treatment of inflammatory diseases with an immunoregulatory component (Bender et al., 1985).

Mechanism of Action

Target of Action

It’s worth noting that imidazole-containing compounds have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring, one bearing a hydrogen atom and the other being a pyrrole type nitrogen, allows for various interactions with biological targets .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which could potentially influence its bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the action of imidazole derivatives .

Properties

IUPAC Name |

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3OS/c19-14-5-1-4-13(9-14)17(23)20-15-6-2-3-12(10-15)16-11-22-7-8-24-18(22)21-16/h1-6,9-11H,7-8H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCFBNODWXMRPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

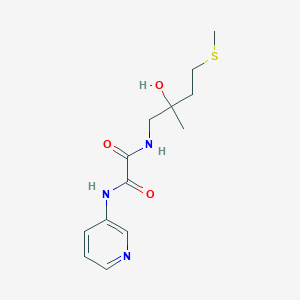

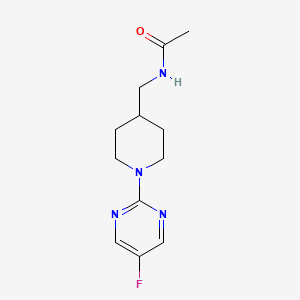

![N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2890811.png)

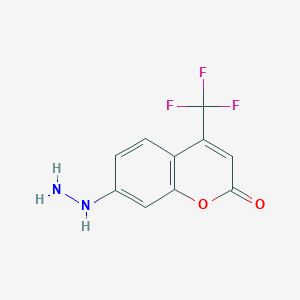

![2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2890816.png)

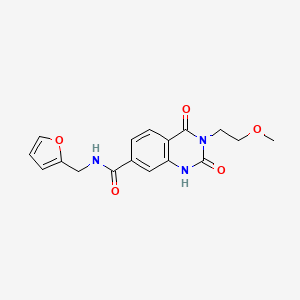

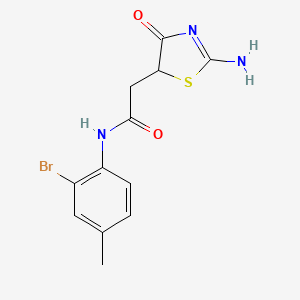

![4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2890818.png)

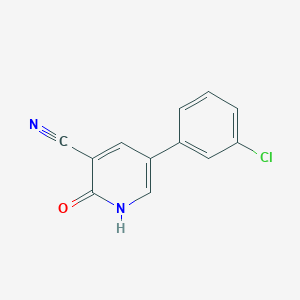

![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2890821.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2890831.png)